molecular formula C6H11Cl2N3OS B15224299 3-(Thiazol-4-yl)propanehydrazide dihydrochloride

3-(Thiazol-4-yl)propanehydrazide dihydrochloride

Cat. No.: B15224299
M. Wt: 244.14 g/mol
InChI Key: NJRVWDUVEGWZJL-UHFFFAOYSA-N
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Description

3-(Thiazol-4-yl)propanehydrazide dihydrochloride is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiazol-4-yl)propanehydrazide dihydrochloride typically involves the reaction of thiazole derivatives with hydrazine compounds. One common method includes the condensation of thiazole-4-carboxylic acid with hydrazine hydrate under reflux conditions, followed by the addition of 1,3-dibromopropane to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, industrial methods may incorporate advanced purification techniques like chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(Thiazol-4-yl)propanehydrazide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives.

Scientific Research Applications

3-(Thiazol-4-yl)propanehydrazide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Thiazol-4-yl)propanehydrazide dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic heterocyclic compound with similar structural features.

    Thiazolidine: Contains a saturated five-membered ring with sulfur and nitrogen atoms.

    Thiadiazole: A heterocyclic compound with two nitrogen atoms and one sulfur atom in the ring.

Uniqueness

3-(Thiazol-4-yl)propanehydrazide dihydrochloride is unique due to its specific substitution pattern and the presence of the hydrazide group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C6H11Cl2N3OS

Molecular Weight

244.14 g/mol

IUPAC Name

3-(1,3-thiazol-4-yl)propanehydrazide;dihydrochloride

InChI

InChI=1S/C6H9N3OS.2ClH/c7-9-6(10)2-1-5-3-11-4-8-5;;/h3-4H,1-2,7H2,(H,9,10);2*1H

InChI Key

NJRVWDUVEGWZJL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)CCC(=O)NN.Cl.Cl

Origin of Product

United States

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